molecular formula C26H22F3N3O4 B10836902 2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid

2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid

Katalognummer B10836902
Molekulargewicht: 497.5 g/mol
InChI-Schlüssel: HJNGPEXUUTVSJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “US9216972, 94” is a synthetic chemical compound known for its significant biological activity. It is a ligand that interacts with specific receptors in the human body, particularly the sphingosine 1-phosphate receptor. This interaction plays a crucial role in various physiological processes, including cell proliferation and apoptosis suppression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “US9216972, 94” involves multiple steps, starting from basic organic compoundsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of “US9216972, 94” is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. Crystallization techniques are employed to purify the final product, ensuring it meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

“US9216972, 94” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

“US9216972, 94” has a wide range of scientific research applications, including:

Wirkmechanismus

The compound exerts its effects by binding to the sphingosine 1-phosphate receptor. This binding activates specific signaling pathways that regulate cell proliferation, migration, and survival. The molecular targets include various proteins and enzymes involved in these pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

“US9216972, 94” stands out due to its high binding affinity and specificity for the sphingosine 1-phosphate receptor. This makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .

Eigenschaften

Molekularformel

C26H22F3N3O4

Molekulargewicht

497.5 g/mol

IUPAC-Name

2-amino-2-methyl-4-[3-[5-phenyl-4-(trifluoromethyl)-1,2-oxazol-3-yl]-4,5-dihydrobenzo[g][2,1]benzoxazol-7-yl]butanoic acid

InChI

InChI=1S/C26H22F3N3O4/c1-25(30,24(33)34)12-11-14-7-9-17-16(13-14)8-10-18-20(17)31-36-23(18)21-19(26(27,28)29)22(35-32-21)15-5-3-2-4-6-15/h2-7,9,13H,8,10-12,30H2,1H3,(H,33,34)

InChI-Schlüssel

HJNGPEXUUTVSJW-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC2=C(C=C1)C3=NOC(=C3CC2)C4=NOC(=C4C(F)(F)F)C5=CC=CC=C5)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.